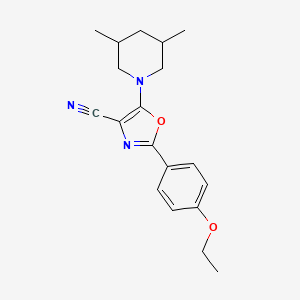![molecular formula C14H21ClN2O B4061626 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4061626.png)
3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride
Übersicht
Beschreibung
3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O and its molecular weight is 268.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.1342410 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Receptor Binding Studies
- Dopamine Receptor Binding: The substituted benzamide eticlopride, closely related to 3-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride, has been used in receptor binding studies, showing a high specificity for dopamine or neuroleptic receptors in dopamine-rich brain areas. This compound can be a useful tool in studying dopamine D-2 receptors in vivo (Köhler, Hall, & Gawell, 1986).
In Vitro Receptor Binding Properties
- Dopamine-D2 Receptor Selectivity: Eticlopride exhibits selective blocking of dopamine-D2 binding sites in the rat brain, with high affinity and good selectivity. This makes it a valuable tool for the study of dopamine-D2 binding sites (Hall, Köhler, & Gawell, 1985).
In Vivo and In Vitro Studies
- Specificity for Dopamine D-2 Receptors: The substituted benzamide drug raclopride, similar in structure to this compound, is shown to be a potent and selective antagonist of dopamine D-2 receptors. It binds with high specificity in the rat brain both in vitro and in vivo, making it useful in central dopamine D-2 receptor studies (Köhler, Hall, Ögren, & Gawell, 1985).
Synthesis and Neuroleptic Activity
- Benzamide Derivatives Synthesis: Synthesis of benzamide derivatives, including compounds structurally similar to this compound, has been researched for their neuroleptic activity. The structure-activity relationship found in these compounds provides insights for developing potent drugs with minimal side effects in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981)
Antidopaminergic Effects and Receptor Models
- Influence on Dopamine Receptors: Studies on compounds like remoxipride hydrochloride and closely related salicylamide, sharing structural similarities with this compound, help understand the antidopaminergic effects and their relationship with dopamine receptor models. These insights are crucial for designing drugs targeting these receptors (Högberg, Rämsby, de Paulis, Stensland, Csöregh, & Wägner, 1986).
Chemical Analysis Techniques
- Plasma Level Determination: Techniques have been developed for the specific determination of plasma levels of related compounds, such as nicardipine hydrochloride, providing methodologies applicable in studying the pharmacokinetics of similar benzamide derivatives (Higuchi & Kawamura, 1981).
Synthetic Pathways
- Pyrrolidine Derivatives Synthesis: Research into the synthesis of pyrrolidine derivatives offers insights into developing novel synthetic routes for related compounds, including this compound (Calvez, Chiaroni, & Langlois, 1998).
Eigenschaften
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c1-12-5-4-6-13(11-12)14(17)15-7-10-16-8-2-3-9-16;/h4-6,11H,2-3,7-10H2,1H3,(H,15,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFMYMFALPLPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCN2CCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061551.png)
![N-(4-{5-[(4-tert-butylbenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B4061557.png)
![3-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4061559.png)

![ethyl 4-[3-(3,5-dimethylbenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B4061579.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4061591.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4061594.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4061600.png)
![1-(1-azocanyl)-3-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B4061607.png)
![1-(4-methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4061614.png)
![ethyl 5-cyano-4-(2-furyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061620.png)
![3,4-dichloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4061627.png)
![ethyl 4-[(2-hydroxy-5-nitrophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061633.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4061638.png)
